2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide
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Overview
Description
2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a pyrimidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the coupled product with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Methylphenyl)-1H-pyrazol-1-yl)benzenesulfonamide
- N-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)benzenesulfonamide
- N-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is unique due to the presence of both pyrazole and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
2,4-Dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the pyrazole and pyrimidine moieties contributes to its potential as an inhibitor in various biological pathways.
Antitumor Activity
Research indicates that sulfonamide derivatives often exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating promising results. A study evaluating related benzene sulfonamides found that they could inhibit tumor growth effectively, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Carbonic Anhydrase : Similar compounds have been shown to inhibit carbonic anhydrase enzymes, which are critical in regulating pH and fluid balance in tissues. This inhibition can lead to reduced tumor growth and metastasis .
- Antioxidant Properties : Molecular docking studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress within cells and contributing to its anticancer effects .
Study 1: Antitumor Evaluation
A recent study evaluated the antitumor activity of a series of benzene sulfonamides, including derivatives similar to our compound. The results indicated significant growth inhibition in various cancer cell lines (e.g., MCF-7 and A549), with IC50 values ranging from 3.0 µM to 5.85 µM for the most potent compounds .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 3.0 |
Compound B | A549 | 5.85 |
2,4-Dimethyl-N-(...) | MCF-7 | TBD |
Study 2: Cardiovascular Effects
Another study investigated the cardiovascular effects of related sulfonamide derivatives using isolated rat heart models. The results showed that certain derivatives could decrease perfusion pressure and coronary resistance, suggesting a potential therapeutic role in cardiovascular diseases .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Computational models have predicted favorable absorption and distribution characteristics, indicating that this compound could be effectively absorbed when administered .
Properties
IUPAC Name |
2,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-15-4-9-19(16(2)12-15)30(28,29)26-18-7-5-17(6-8-18)25-20-13-21(23-14-22-20)27-11-3-10-24-27/h3-14,26H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJAAZKKXAZHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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